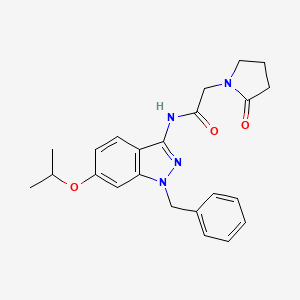

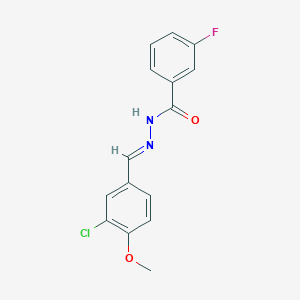

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The scientific interest in acetamide derivatives, including compounds like N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, stems from their potential in various fields such as pharmaceuticals, organic chemistry, and material science. These compounds often exhibit a range of biological activities and can serve as key intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of acetamide derivatives is a critical area of research focusing on optimizing conditions to yield desired products efficiently. For example, the synthesis of N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides demonstrates the variety of methods available to create these compounds, including direct acylation and advanced organometallic techniques (Dumoulin et al., 1998).

Molecular Structure Analysis

The structural elucidation of acetamide derivatives is pivotal for understanding their properties and potential applications. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are employed to determine molecular configurations and conformational dynamics. The study on the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the use of these techniques in revealing molecular geometry and electronic structure (Nikonov et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a wide range of chemical reactions, offering pathways to synthesize novel compounds. For instance, the modification of acetamide groups with alkylurea in certain inhibitors showcases the chemical versatility and potential for creating more effective and less toxic molecules (Wang et al., 2015).

Applications De Recherche Scientifique

Antimicrobial Activity

Research involving similar compounds, such as acetamide derivatives, has shown potential antimicrobial activities. For instance, studies on the synthesis and antimicrobial activity of novel sulphonamide derivatives have demonstrated that these compounds exhibit good antimicrobial properties against various strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019). Such findings suggest that acetamide-based compounds might be explored for their utility in combating microbial infections, providing a basis for the potential antimicrobial application of N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Inhibition of Enzymatic Activity

Compounds with similar structures have been studied for their potential to inhibit specific enzymatic pathways. For example, derivatives have been evaluated as inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways, showing efficacy in vitro and potential for in vivo applications (Markian M Stec et al., 2011). This hints at the possibility of N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide being involved in cancer research or metabolic disease studies due to its structural similarity to known enzyme inhibitors.

Neurological Applications

Research on acetamide derivatives has also explored their potential applications in neurological disorders. Compounds targeting histamine H3 receptors, for example, have been investigated for their cognitive-enhancing properties in models of Alzheimer's disease, suggesting a possible avenue for the application of N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide in neurodegenerative disease research (A. Medhurst et al., 2007).

Propriétés

IUPAC Name |

N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-16(2)30-18-10-11-19-20(13-18)27(14-17-7-4-3-5-8-17)25-23(19)24-21(28)15-26-12-6-9-22(26)29/h3-5,7-8,10-11,13,16H,6,9,12,14-15H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFFJZBFMUZYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)CN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)

![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)

![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)

![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)